4-Hydroxyclonidine

描述

4-Hydroxyclonidine is a chemical compound derived from clonidine, a medication primarily used to treat high blood pressure. This compound is known for its role as a metabolite of clonidine and exhibits properties that make it significant in various scientific and medical research fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyclonidine involves the hydroxylation of clonidine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450 . The reaction conditions typically involve controlled environments to ensure the precise addition of a hydroxyl group to the clonidine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions

4-Hydroxyclonidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can modify the hydroxyl group, leading to different chemical structures.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce various alcohol derivatives .

科学研究应用

4-Hydroxyclonidine has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of hydroxylated metabolites.

Biology: The compound is studied for its interactions with biological enzymes and receptors, providing insights into metabolic pathways.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

作用机制

4-Hydroxyclonidine exerts its effects primarily through its interaction with alpha-2 adrenergic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including the regulation of blood pressure and modulation of neurotransmitter release .

相似化合物的比较

Similar Compounds

Clonidine: The parent compound from which 4-Hydroxyclonidine is derived.

Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.

Methyldopa: A centrally acting alpha-2 adrenergic agonist used to treat hypertension.

Uniqueness of this compound

This compound is unique due to its specific hydroxylation, which affects its pharmacokinetic properties. Unlike clonidine, it does not readily cross the blood-brain barrier, limiting its central nervous system effects. This property makes it valuable in studying peripheral adrenergic receptor interactions without central side effects .

生物活性

4-Hydroxyclonidine is a significant metabolite of clonidine, a centrally acting α-2 adrenergic agonist primarily utilized in the treatment of hypertension. Understanding the biological activity of this compound is crucial for elucidating its pharmacokinetics, therapeutic efficacy, and potential side effects.

Metabolism and Formation

The metabolic pathway of clonidine leading to the formation of this compound is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6. A study demonstrated that CYP2D6 accounts for approximately two-thirds of the 4-hydroxylation activity, with other enzymes like CYP1A2 and CYP3A4 contributing to a lesser extent . The following table summarizes the contribution of various P450 enzymes in the formation of this compound:

| Enzyme | Rate of Formation (nmol/min/nmol P450) |

|---|---|

| CYP2D6 | 5.88 ± 3.27 |

| CYP1A2 | 2.74 ± 0.10 |

| CYP3A4 | 2.21 ± 0.12 |

| CYP1A1 | 1.74 ± 0.08 |

| CYP3A5 | 0.48 ± 0.06 |

This data highlights the dominance of CYP2D6 in the metabolic pathway, which has significant implications for drug interactions and variability in drug clearance among individuals, especially during pregnancy when CYP2D6 activity may be upregulated .

Pharmacological Effects

This compound exhibits biological activity similar to its parent compound, clonidine, but with some distinctions in potency and receptor affinity. It functions primarily as an agonist at α-2 adrenergic receptors, influencing neurotransmitter release and providing sedative and antihypertensive effects. The pharmacodynamics of this compound suggest it may also play a role in modulating pain and anxiety through its central nervous system effects .

Case Studies and Clinical Implications

Research indicates that the pharmacokinetics of clonidine—and consequently its metabolites like this compound—can be altered significantly during pregnancy. A notable study observed an approximately 80% increase in the oral clearance of clonidine in pregnant women compared to non-pregnant subjects, attributed to enhanced CYP2D6 activity . This finding underscores the importance of monitoring drug levels and effects in pregnant populations to avoid potential toxicity or therapeutic failure.

Furthermore, variations in metabolism due to genetic polymorphisms in CYP2D6 can lead to significant interindividual differences in response to clonidine therapy. Individuals classified as poor metabolizers may experience higher plasma concentrations of clonidine and its metabolites, necessitating careful dose adjustments .

属性

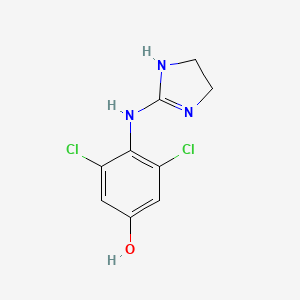

IUPAC Name |

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBRPXHGAXREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205720 | |

| Record name | 4-Hydroxyclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57101-48-1 | |

| Record name | 4-Hydroxyclonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CYP2D6 in clonidine metabolism?

A: Research has identified CYP2D6 as the major enzyme responsible for the 4-hydroxylation of clonidine in vitro. [] While other CYP enzymes like 1A2, 3A4, 1A1, and 3A5 also contribute to this metabolic pathway, CYP2D6 accounts for approximately two-thirds of the 4-hydroxyclonidine formation. [] This finding is particularly relevant as it could explain the observed increase in clonidine's nonrenal clearance during pregnancy, a period associated with elevated CYP2D6 activity.

Q2: How is the disposition of clonidine studied, and what are the key findings in rats?

A: Radioimmunoassay (RIA) has proven to be a sensitive and convenient method for studying the disposition of clonidine. [, ] This technique allows for the detection of minute amounts of clonidine, even in the presence of its metabolites. Studies in rats using RIA revealed that following intravenous administration of a hypotensive dose (100 µg/kg), clonidine exhibits a disposition profile consistent with an open two-compartment pharmacokinetic model. [] Additionally, rapid accumulation of clonidine in the brain was observed, reaching peak concentrations within 2 minutes of injection. [] This suggests that clonidine quickly crosses the blood-brain barrier, which is consistent with its central mechanism of action in lowering blood pressure.

Q3: Beyond this compound, what other metabolites of clonidine have been identified?

A: Research has identified 2,6-dichlorophenylguanidine as another metabolite of clonidine in both rats and dogs. [] This metabolite results from a unique metabolic reaction involving a net bis-N-dealkylation of clonidine. [] While this compound and its conjugates were also found in rat urine, 2,6-dichlorophenylguanidine represents a distinct metabolic pathway for clonidine. [] The identification of these metabolites contributes to a more complete understanding of clonidine's metabolic fate in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。